molecular formula C18H25N3O2 B2431445 N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-76-4

N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2431445
CAS No.: 852368-76-4
M. Wt: 315.417
InChI Key: GWYHNERNNWXBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process. One common method involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with N,N-diethylpropane-1,3-diamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final step involves the acylation of the intermediate product with oxalyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
  • 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
  • Indole-3-acetic acid

Uniqueness

N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern on the indole ring and the presence of the diethylamino propyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-4-21(5-2)12-8-11-19-18(23)17(22)16-13(3)20-15-10-7-6-9-14(15)16/h6-7,9-10,20H,4-5,8,11-12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYHNERNNWXBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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